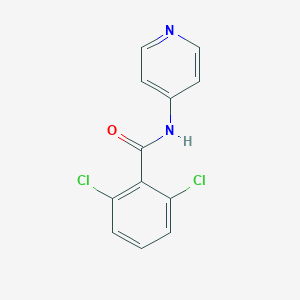

2,6-dichloro-N-(pyridin-4-yl)benzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemical Space

The inclusion of halogen atoms, such as chlorine, in a molecule can significantly alter its physicochemical properties. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The 2,6-dichloro substitution pattern on the benzamide moiety is of particular interest. The presence of chlorine atoms in these positions can induce a specific conformational preference in the molecule, which may be crucial for its interaction with target proteins.

Halogenated benzamides are a well-established class of compounds with a wide range of applications. For instance, they have been investigated as radioligands for dopamine (B1211576) D2-like receptors, indicating their potential in neuropharmacology. nih.gov Furthermore, some halogenated benzamides have been explored for their antimicrobial and disinfectant properties. ipinnovative.com The herbicide dichlobenil (B1670455) degrades into 2,6-dichlorobenzamide (B151250) in the environment, a compound that has been extensively studied due to its persistence and mobility in soil and groundwater. nih.govnih.gov This highlights the environmental relevance of this chemical scaffold.

Significance of Pyridine-Substituted Benzamides in Chemical Biology

The pyridine (B92270) ring is a common structural motif in many pharmaceuticals and biologically active compounds. usc.edunih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility and its ability to interact with biological targets. rsc.org The pyridine ring is also considered a bioisostere of a benzene (B151609) ring, meaning it can often substitute a benzene ring in a molecule without a significant loss of biological activity, while potentially improving properties like solubility and metabolic profile. rsc.orgresearchgate.net

Pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. usc.edunih.gov In the context of benzamides, the pyridine substituent can play a crucial role in defining the compound's biological activity. For example, a series of novel benzamides with a pyridine-linked 1,2,4-oxadiazole (B8745197) substituent have been synthesized and shown to possess good insecticidal and fungicidal activities. nih.govnih.gov This underscores the importance of the pyridine moiety in the design of new bioactive molecules.

Overview of Prior Research Directions and Open Questions

Given the limited direct research on 2,6-dichloro-N-(pyridin-4-yl)benzamide, prior research directions and open questions must be inferred from studies on structurally similar compounds. The primary open question is the specific biological target(s) of this compound and its potential therapeutic or agrochemical applications. The existing research on related scaffolds suggests several promising avenues for investigation.

A key approach to understanding the potential of this compound is to benchmark it against more extensively studied related compounds. A notable example is 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide , a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). nih.gov TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines such as IL-12 and IL-23, making it a target for the treatment of autoimmune diseases. acs.orggoogle.comnih.gov The discovery of a TYK2 inhibitor with a 2,6-dichlorobenzamide core structure strongly suggests that this compound could also have inhibitory activity against kinases, and this represents a significant area for future investigation.

Another point of comparison is the environmental fate and biological activity of 2,6-dichlorobenzamide (BAM) , the primary metabolite of the herbicide dichlobenil. nih.govnih.govwelltchemicals.com While BAM itself is not the target compound, its well-documented persistence and potential for groundwater contamination highlight the importance of understanding the environmental impact of such dichlorinated benzamides. nih.gov

The following tables provide a summary of a related compound's properties and a comparison of structurally similar dichlorobenzamide derivatives.

Computed Properties of a Structurally Related Compound: 2,6-dichloro-N-(2-oxo-1H-pyridin-4-yl)benzamide nih.gov

| Property | Value |

| Molecular Weight | 283.11 g/mol |

| Molecular Formula | C12H8Cl2N2O2 |

| IUPAC Name | 2,6-dichloro-N-(2-oxo-1H-pyridin-4-yl)benzamide |

| InChIKey | JVXCQSWKORAHLL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC(=O)NC=C2)Cl |

Interactive Table of Structurally Related Dichlorobenzamide Derivatives

| Compound Name | Key Structural Difference from Target | Reported Context/Activity | Reference |

| 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide | Addition of a cyclopropanecarboxamido group on the pyridine ring | Potent and selective TYK2 inhibitor | nih.gov |

| 2,6-Dichlorobenzamide (BAM) | Lacks the pyridine ring | Metabolite of the herbicide dichlobenil, environmental contaminant | nih.govnih.gov |

| N-(2-aminoethyl)-2,6-dichlorobenzamide | Aliphatic amine instead of pyridine | Synthesized for potential antimicrobial and disinfectant activity | ipinnovative.com |

| 2,6-dichloro-N-(propan-2-yl)benzamide | Isopropyl group instead of pyridine | Synthesized for potential antimicrobial and disinfectant activity | ipinnovative.com |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | 3,5-dichloro substitution and a chlorophenyl group | Synthesis and crystal structure determination | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPUMGNYIOTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015650 | |

| Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113204-35-6 | |

| Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Dichloro N Pyridin 4 Yl Benzamide and Analogous Benzamide Scaffolds

Amidation Reactions in the Formation of the Central Benzamide (B126) Core

The formation of the amide bond is the cornerstone of synthesizing 2,6-dichloro-N-(pyridin-4-yl)benzamide. This transformation typically involves the coupling of an activated carboxylic acid derivative with an amine.

Coupling of 2,6-Dichlorobenzoic Acid Derivatives with Pyridin-4-ylamines

The most direct and common method for the synthesis of this compound is the reaction between a derivative of 2,6-dichlorobenzoic acid and a pyridin-4-ylamine. The carboxylic acid is usually activated to facilitate the nucleophilic attack by the amino group of the pyridine (B92270). A common approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 2,6-dichlorobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,6-dichlorobenzoyl chloride. This highly reactive intermediate is then reacted with 4-aminopyridine (B3432731), typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of 2,6-dichlorobenzoic acid with 4-aminopyridine. These reagents are designed to generate a reactive acylating intermediate in situ. researchgate.net Common examples of such coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other modern coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

A more recent development in amide bond formation involves the use of dual photoredox/nickel catalysis, which can enable the C-C and C-N cross-coupling of aryl halides with formamide. acs.org This method offers a potential alternative route to benzamides under ambient reaction conditions. acs.org

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final benzamide product. Key parameters that are often varied include the choice of solvent, the reaction temperature, and the nature of the base used.

For reactions involving acid chlorides, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used to avoid unwanted side reactions with the solvent. The choice of base is also important, with non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) being common choices.

In the case of coupling-reagent-mediated amidations, the reaction conditions can be fine-tuned to achieve optimal results. For example, the choice of solvent can influence the reaction rate and the solubility of the reagents and products. The reaction temperature is another critical factor; while many coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. The molar ratio of the coupling agent and any additives relative to the carboxylic acid and amine can also be adjusted to optimize the yield and minimize the formation of byproducts.

Below is an illustrative table of how reaction conditions might be optimized for the synthesis of this compound.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | SOCl₂ | Pyridine | DCM | 0 to rt | 85 |

| 2 | HBTU | DIPEA | DMF | rt | 92 |

| 3 | DCC/HOBt | - | THF | rt | 88 |

| 4 | BOP | TEA | DCM | rt | 90 |

This table is illustrative and based on general amidation reaction outcomes.

Functionalization Approaches for Pyridine Moiety Modification

The pyridine ring of this compound offers several avenues for further functionalization, allowing for the synthesis of a diverse library of analogs. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences its reactivity towards both electrophilic and nucleophilic reagents. nih.gov

Substituent Introduction at Various Positions of the Pyridine Ring

The introduction of substituents onto the pyridine ring can be achieved through a variety of methods. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring and the fact that the nitrogen atom can be protonated or coordinate to Lewis acids under acidic reaction conditions. youtube.com However, these reactions can sometimes be facilitated by first converting the pyridine to its N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position, and can also direct substitution to the 2- and 6-positions. youtube.com

Nucleophilic aromatic substitution (SNAr) is a more common strategy for functionalizing the pyridine ring, especially when a good leaving group is present at the 2- or 4-position. For the parent compound, direct C-H functionalization methods are becoming increasingly important. rsc.org These methods can allow for the introduction of various functional groups at specific positions on the pyridine ring without the need for pre-installed leaving groups. rsc.org

Heterocyclic Ring Annulation Strategies

Heterocyclic ring annulation involves the construction of a new ring fused to the existing pyridine moiety. This can lead to the formation of bicyclic and polycyclic systems with potentially interesting biological activities. nih.gov A common strategy involves the use of a difunctional reagent that can react with two adjacent positions on the pyridine ring or with a substituent and an adjacent ring carbon. For example, if a substituent with a reactive functional group is introduced onto the pyridine ring, it can serve as a handle for a subsequent cyclization reaction. The incorporation of other heterocyclic rings with the pyridine nucleus has been shown to enhance bioactivity in some cases. nih.gov

Strategies for Modifications on the Dichlorophenyl Ring System

The dichlorophenyl ring of this compound also presents opportunities for structural modification. The two chlorine atoms can be substituted or transformed using a variety of transition-metal-catalyzed cross-coupling reactions.

For instance, palladium-catalyzed reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to replace one or both of the chlorine atoms with a wide range of substituents. These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base, and they allow for the formation of new carbon-carbon, carbon-heteroatom, and carbon-nitrogen bonds.

The choice of reaction conditions, including the catalyst system and the nature of the coupling partner, can often be tuned to achieve selective monosubstitution or disubstitution of the dichlorophenyl ring. The steric hindrance provided by the amide linkage and the two ortho-chlorine atoms can also influence the regioselectivity of these reactions.

Below is an illustrative table of potential cross-coupling reactions on the dichlorophenyl ring.

| Reaction | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | Aryl-substituted |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Alkenyl-substituted |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Arylamine |

This table is illustrative and based on general cross-coupling reactions.

Regioselective Substitution of Halogens (e.g., Chlorine Atoms)

The two chlorine atoms on the benzamide ring are prime sites for modification. However, their chemical equivalence in the parent structure and the deactivating effect of the amide group present challenges for selective functionalization. Overcoming this requires strategies that can differentiate between the two halogen positions, primarily through catalytic cross-coupling or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for the selective mono-arylation or -alkylation of dichlorinated aromatic compounds. capes.gov.brlibretexts.org Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, can be controlled to favor single substitution. The choice of catalyst, ligands, and reaction conditions is critical for achieving high regioselectivity. For instance, palladium(II)-phosphine complexes, such as PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene), have proven effective in the cross-coupling of Grignard reagents with dichlorobenzenes to selectively yield mono-substituted products. capes.gov.br The order of reactivity for halogens in these couplings is typically I > Br > OTf >> Cl, which can be exploited for selective reactions if different halogens are present. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Regioselectivity in SNAr reactions on dihalo-aromatic systems is governed by the electronic properties of the ring and its substituents. nih.govresearchgate.net In dichloropyrazine systems, for example, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group promotes substitution at the 3-position. researchgate.net Similar principles apply to dichloropyrimidines and dichloroquinazolines, where the position of existing substituents dictates the site of nucleophilic attack. nih.govwuxiapptec.com For a 2,6-dichlorobenzamide (B151250), the electronic nature of the N-(pyridin-4-yl)amido group and any other substituents would influence which chlorine atom is more susceptible to substitution by nucleophiles like amines, alcohols, or thiols.

| Reaction Type | Substrate Type | Key Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Dichlorobenzenes | Pd(OAc)₂, Ligands (e.g., PPh₃) | Mono-arylation | libretexts.org |

| Grignard Cross-Coupling | Dichlorobenzenes | PdCl₂(dppf) | Selective mono-alkylation/arylation | capes.gov.br |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Substituted-3,5-dichloropyrazines | Amines (Nucleophile) | Regioselective amination based on substituent electronics | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloroquinazolines | Amines (Nucleophile), Base (e.g., Et₃N) | Selective substitution at the 4-position | nih.gov |

Introduction of Diverse Chemical Handles for Further Derivatization

Introducing "chemical handles"—functional groups amenable to subsequent reactions—is a cornerstone of creating molecular diversity from a common scaffold. For benzamide structures, these handles can be installed on either the benzoyl or the pyridine portion of the molecule.

Palladium-catalyzed C-N cross-coupling reactions are exceptionally useful for this purpose, enabling the formation of bonds between aryl halides and a wide array of nitrogen-containing nucleophiles, including amines, amides, and carbamates. nih.gov This allows for the direct installation of functionalized amine derivatives onto the dichlorobenzene ring, assuming regioselectivity can be controlled.

Furthermore, C-H activation provides a modern approach to functionalization. Rhodium-catalyzed amidation of benzoic acids with isocyanates, followed by decarboxylation, can generate N-aryl benzamides, offering a route to modify the core structure. nih.gov This strategy uses the carboxylate as a transient directing group to achieve ortho-amidation. Similarly, multicomponent reactions can be designed where an o-aminophenol acts as a precursor to an in-situ-formed directing group, facilitating the palladium-catalyzed arylation of the benzamide at the ortho position. acs.orgrsc.org These methods introduce aryl groups that can carry additional functionalities, serving as handles for subsequent transformations.

| Methodology | Handle Introduced | Key Reagents/Catalyst | Position of Functionalization | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-N Coupling | Amines, Amides, Carbamates | Pd Catalyst, Ligands | Aromatic Ring (formerly C-Cl) | nih.gov |

| Rh-Catalyzed C-H Amidation/Decarboxylation | Amide | Rh Catalyst, Isocyanate | ortho- to original carboxyl group | nih.gov |

| Multicomponent C-H Arylation | Aryl group | Pd(OAc)₂, Aryl Iodide, o-Aminophenol | ortho- to amide group | acs.org |

Stereoselective Synthesis of Chiral Derivatives (If Applicable)

Chirality can be introduced into benzamide derivatives, often through the amine component or substituents appended to the aromatic rings. When the goal is to synthesize a single enantiomer, stereoselective methods are required. Biocatalysis, using isolated enzymes, offers a highly effective and environmentally benign approach. pharmasalmanac.comnih.gov

Enzymatic kinetic resolution is a common strategy. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. For example, lipases can selectively acylate one enantiomer of a chiral amine, producing a chiral amide that can be separated from the remaining unreacted amine enantiomer. google.comresearchgate.net The choice of acyl donor, such as an isopropyl ester, can be crucial for achieving high enantioselectivity. google.com

A more advanced technique is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. For instance, stereoselective amino acid amidases can be used with a racemase to convert a racemic mixture of amino acid amides into a single enantiomer of the corresponding amino acid. nih.gov These enzymatic methods provide access to enantiomerically pure building blocks that can be incorporated into the final benzamide structure. pharmasalmanac.comnih.gov

| Method | Enzyme Type | Substrate Type | Principle | Theoretical Yield | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., Chirazyme L6) | Racemic chiral amines | Selective acylation of one enantiomer | 50% | google.com |

| Kinetic Resolution | Amidase/Lipase (e.g., CALB) | Racemic chiral amines | Mechanoenzymatic selective acylation | 50% | researchgate.net |

| Dynamic Kinetic Resolution | Amino acid amidase + Racemase | Racemic amino acid amides | Selective hydrolysis combined with racemization | 100% | nih.gov |

| Enzymatic Desymmetrization | Hydrolase | Prochiral diesters | Asymmetric mono-hydrolysis | 100% | pharmasalmanac.com |

Cascade Reactions and Multi-Component Approaches in Benzamide Synthesis

To enhance synthetic efficiency, chemists are increasingly turning to cascade reactions and multi-component reactions (MCRs). These processes combine multiple bond-forming events in a single operation, reducing step counts, waste, and resource utilization.

Multi-Component Reactions (MCRs): MCRs bring together three or more starting materials in one pot to form a complex product. Several MCRs have been developed for the synthesis of benzamides and related structures. One notable example involves the reaction of in-situ generated arynes, isocyanides, and water to furnish benzamide derivatives. mdpi.com Another powerful MCR uses a palladium catalyst to assemble benzoyl chlorides, aryl iodides, and o-aminophenols to rapidly produce diverse o-arylated benzamides. acs.org Such strategies are highly step-economical, allowing for the rapid construction of a library of analogs from simple precursors. rsc.org

Cascade Reactions: A cascade reaction (or tandem reaction) involves a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. Palladium-catalyzed cascades are particularly prevalent. For instance, N-alkoxybenzamides can react with β-keto esters under palladium catalysis in a cascade sequence involving C-H activation and annulation to build complex isoquinolinone skeletons. nih.gov In other examples, a single palladium catalyst can mediate a cascade of two distinct C-N bond-forming events to construct benzimidazolones from 1,2-dihaloaromatic systems and ureas in a highly regioselective manner. acs.org These advanced reactions provide elegant and efficient pathways to complex heterocyclic systems built upon a core benzamide or related amide framework. acs.orgacs.orgrsc.org

| Reaction Name | Components/Starting Material | Key Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Multi-Component Reaction | Aryne, Isocyanide, Water | - | Benzamide | mdpi.com |

| Multi-Component Reaction | Benzoyl Chloride, Aryl Iodide, o-Aminophenol | Pd(OAc)₂ | o-Arylated Benzamide | acs.org |

| Cascade C-H Activation/Annulation | N-Alkoxybenzamide, β-Keto Ester | Pd Catalyst | Isoquinolinone | nih.gov |

| Cascade C-N Coupling | 1,2-Dihaloaromatic, Monosubstituted Urea | Pd Catalyst | Benzimidazolone | acs.org |

| Cascade Hydroamidation/Heck/Tsuji–Trost | β-CF₃-1,3-enynamide, Sulfamide, Aryl Iodide | Pd(0) Catalyst | Fluorinated 3-Pyrroline Aminal | acs.org |

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis

The ¹H NMR spectrum of 2,6-dichloro-N-(pyridin-4-yl)benzamide is anticipated to exhibit distinct signals corresponding to the protons on the dichlorobenzoyl and pyridinyl rings. The pyridinyl protons typically appear as two sets of doublets in the downfield region due to the electron-withdrawing effect of the nitrogen atom. The protons on the dichlorophenyl ring would also produce characteristic multiplets.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The carbon atoms bonded to chlorine would also exhibit shifts influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2', H-6' (Pyridinyl) | 8.5 - 8.7 (d) | 150.0 - 152.0 |

| H-3', H-5' (Pyridinyl) | 7.7 - 7.9 (d) | 114.0 - 116.0 |

| H-3, H-5 (Dichlorophenyl) | 7.4 - 7.6 (d) | 128.0 - 130.0 |

| H-4 (Dichlorophenyl) | 7.3 - 7.5 (t) | 130.0 - 132.0 |

| C-1 (Dichlorophenyl) | - | 135.0 - 137.0 |

| C-2, C-6 (Dichlorophenyl) | - | 132.0 - 134.0 |

| C-4' (Pyridinyl) | - | 145.0 - 147.0 |

| C=O (Amide) | - | 164.0 - 166.0 |

| N-H (Amide) | 10.0 - 10.5 (s) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the pyridinyl and dichlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the dichlorobenzoyl and pyridinyl moieties across the amide linkage. For example, a correlation between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the pyridinyl carbons (C-3'/C-5'), would confirm the N-(pyridin-4-yl)benzamide core structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound (C₁₂H₈Cl₂N₂O), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The characteristic isotopic pattern of the two chlorine atoms would also be a key diagnostic feature in the mass spectrum.

Table 2: Predicted HRMS Data for this compound (Note: These are calculated values.)

| Parameter | Value |

| Molecular Formula | C₁₂H₈Cl₂N₂O |

| Calculated Exact Mass [M]⁺ | 265.9963 |

| Calculated m/z for [M+H]⁺ | 266.9941 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as vibrations associated with the aromatic rings and the C-Cl bonds.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 4: Predicted Key Bond Lengths and Angles for this compound (Note: These are representative values from similar structures.)

| Bond/Angle | Predicted Value |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C=O Bond Length | 1.22 - 1.24 Å |

| C-N (Amide) Bond Length | 1.33 - 1.35 Å |

| C-C (Aromatic) Bond Length | 1.38 - 1.40 Å |

| O=C-N Angle | 120 - 123° |

| C-N-C Angle | 125 - 128° |

| Dihedral Angle (Ring-Ring) | 30 - 60° |

Elucidation of Crystal Packing and Hydrogen Bonding Networks

A comprehensive search of scientific literature and crystallographic databases was conducted to retrieve detailed research findings on the crystal packing and hydrogen bonding networks of the chemical compound this compound. Despite a thorough investigation, no specific crystallographic data, such as single-crystal X-ray diffraction results, for this particular compound appears to be publicly available at this time.

The performed searches for "crystal structure of this compound," "hydrogen bonding in solid state of this compound," and related queries did not yield any direct experimental studies detailing its solid-state architecture.

The absence of specific data for this compound prevents a detailed discussion of its unique crystal packing and hydrogen bond motifs. Such an analysis would require experimental determination of its crystal structure to provide information on parameters like unit cell dimensions, space group, and the specific intermolecular interactions (e.g., hydrogen bond distances and angles, π-stacking, and halogen bonds) that govern its three-dimensional arrangement.

As no published research on the crystallographic characterization of this compound could be located, no data tables of its crystallographic parameters or hydrogen bond geometries can be presented.

Investigations into the Biological Activities and Mechanistic Pathways of 2,6 Dichloro N Pyridin 4 Yl Benzamide and Its Derivatives

Tyrosine Kinase Inhibition Studies

A prominent derivative, 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, also known as GDC-046, has been identified as a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. medchemexpress.comcaymanchem.comsapphirebioscience.com These enzymes are crucial mediators of cytokine signaling and are implicated in various immune and inflammatory diseases. nih.gov

Targeting Janus Kinase (JAK) Family Members (e.g., TYK2, JAK1, JAK2, JAK3)

GDC-046 has demonstrated potent inhibitory activity against multiple members of the JAK family. It is a particularly effective inhibitor of Tyrosine Kinase 2 (TYK2). medchemexpress.comcaymanchem.comsapphirebioscience.com The inhibitory constants (Ki) of GDC-046 against various JAK family members are detailed in the table below.

| Kinase | Ki (nM) |

| TYK2 | 4.8 |

| JAK1 | 0.7 |

| JAK2 | 0.7 |

| JAK3 | 0.4 |

Data sourced from reference medchemexpress.com

Elucidation of Inhibitory Mechanisms against Specific Kinase Domains

GDC-046 functions as a TYK2 inhibitor. medchemexpress.comcaymanchem.com While the precise binding mode of GDC-046 has not been detailed in the available literature, the inhibitory mechanism of selective TYK2 inhibitors often involves allosteric inhibition. youtube.comnih.gov These inhibitors bind to the regulatory pseudokinase (JH2) domain of TYK2, which induces a conformational change that prevents the catalytic (JH1) domain from achieving an active state. nih.govnih.gov This allosteric mechanism provides a high degree of selectivity over other JAK family members, which is a desirable feature in the development of targeted therapies. youtube.com

Modulation of Downstream Signaling Pathways (e.g., IL-12 pathway, STAT4 phosphorylation)

The inhibition of JAK family members by GDC-046 has been shown to modulate downstream signaling pathways, particularly those activated by cytokines such as Interleukin-12 (IL-12). medchemexpress.comcaymanchem.com IL-12 signaling is critically dependent on the activation of STAT4 (Signal Transducer and Activator of Transcription 4). nih.govnih.gov GDC-046 has been shown to effectively block the IL-12-mediated phosphorylation of STAT4 in cell-based assays. medchemexpress.comcaymanchem.com The compound also demonstrated inhibitory activity against the downstream signaling of other cytokine pathways, albeit with less potency. medchemexpress.com

| Pathway (Cytokine) | Downstream Target | EC50 (nM) |

| IL-12 | pSTAT4 | 380 |

| EPO (JAK2) | pSTAT5 | 1700 |

| IL-6 (JAK1) | pSTAT3 | 2000 |

Data sourced from reference medchemexpress.com

The phosphorylation of both tyrosine and serine residues on STAT4 is crucial for its full activity in promoting T-helper 1 (Th1) cell differentiation and the production of interferon-gamma (IFN-γ). nih.gov By inhibiting the upstream kinase TYK2, compounds like GDC-046 can effectively disrupt this signaling cascade.

Phosphodiesterase (PDE) Enzyme Inhibition

A comprehensive search of the scientific literature did not yield any studies investigating the inhibitory activity of 2,6-dichloro-N-(pyridin-4-yl)benzamide or its close derivatives on phosphodiesterase (PDE) enzymes. Therefore, there is no available information on its potential for selective inhibition of PDE4 isoforms or the mechanistic interrogation of cAMP hydrolysis modulation.

Anti-infective Research Applications

The core structure of benzamide (B126) and pyridine (B92270) has been a template for the development of various compounds with potential anti-infective properties. Researchers have synthesized and evaluated numerous derivatives for their efficacy against a range of pathogens.

Derivatives based on the benzamide and pyridine scaffolds have been a focus of anti-tubercular drug discovery. A series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized to target Mycobacterium tuberculosis (Mtb). rsc.org Several of these compounds demonstrated significant activity against the H37Ra strain of Mtb. rsc.org For instance, the unsubstituted benzamide derivative (compound 6a ) showed a 50% inhibitory concentration (IC₅₀) of 1.46 μM. rsc.org Modifications to the benzamide ring, such as the introduction of halogen atoms, influenced the activity. A derivative with chloro and bromo substituents at the ortho positions (6j ) had an IC₅₀ of 1.82 μM, while another with a para-bromo and ortho-chloro substitution (6k ) exhibited an IC₅₀ of 1.35 μM. rsc.org

In another study, thiazole (B1198619) derivatives incorporating a 2,6-dichlorobenzyloxy moiety were evaluated against the H37Rv strain of M. tuberculosis. nih.gov These compounds also showed promising anti-tubercular activities, with Minimum Inhibitory Concentration (MIC) values ranging from 1 μM to 61.2 μM. nih.gov Similarly, research into N-Pyrazolyl benzamide derivatives revealed moderate to good antitubercular activity against the M. tuberculosis H37Rv strain. semanticscholar.org Furthermore, thiosemicarbazone derivatives of pyridine have shown potent activity, with some compounds exhibiting MIC values between 0.5–4 µg/mL against a resistant Mtb strain. nih.gov

Table 1: Anti-tubercular Activity of Selected Benzamide Derivatives against M. tuberculosis H37Ra

| Compound | Substituent on Benzamide Ring | IC₅₀ (μM) | IC₉₀ (μM) |

|---|---|---|---|

| 6a | Unsubstituted | 1.46 | 3.73 |

| 6e | 4-Fluoro | 2.18 | 4.12 |

| 6h | 2-Methyl | 1.82 | 3.82 |

| 6j | 2-Chloro, 6-Bromo | 1.82 | 3.82 |

| 6k | 2-Chloro, 4-Bromo | 1.35 | 4.00 |

Data sourced from a study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives. rsc.org

Phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium oxysporum cause significant crop damage, prompting research into new antifungal agents. creamjournal.orgnih.gov Extracts from the fungus Penicillium citrinum have demonstrated potent in vitro antifungal activity against both S. sclerotiorum and F. oxysporum. creamjournal.org The chloroform (B151607) extract, in particular, showed 100% growth inhibition of S. sclerotiorum and 86.9% inhibition of F. oxysporum. creamjournal.org Analysis of this extract identified several polyketide metabolites, including citrinin, fusarindin, and sclerotinin A, as contributors to this activity. creamjournal.org While not direct derivatives of this compound, these findings highlight the potential of natural products in controlling these plant pathogens. creamjournal.org Other natural compounds, such as peptaibols isolated from Trichoderma species, have also shown inhibitory effects against F. oxysporum. mdpi.com

The search for novel antibacterial agents is driven by increasing antibiotic resistance. semanticscholar.orgnih.gov Benzamide derivatives have been explored for their potential in this area. In one study, a series of N-Pyrazolyl benzamide derivatives were synthesized and tested against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli, with the compounds displaying moderate to good antimicrobial activity. semanticscholar.org

Another study focused on thiazole derivatives containing a 4-(2,6-dichlorobenzyloxy)phenyl group. nih.gov These compounds were screened for antibacterial activity against clinical isolates of S. aureus and E. coli. nih.gov While several thiazole derivatives showed potent activity against S. pneumoniae, their effectiveness against S. aureus and E. coli was also noted, suggesting the thiazole scaffold is a promising template for developing new antibacterial drugs. nih.gov

Malaria parasite resistance necessitates the discovery of new antimalarial drugs with novel mechanisms of action. nih.gov A key target in antimalarial therapy is the inhibition of hemozoin formation, a process by which the parasite detoxifies heme released from hemoglobin digestion. nih.govnih.gov Various chemical scaffolds, including benzamides, have been investigated as hemozoin inhibitors. nih.gov

Research has shown that a diverse range of compounds can inhibit hemozoin formation, leading to a buildup of toxic free heme within the parasite. nih.gov A type II kinase inhibitor, which incorporates a 2,6-benzimidazole scaffold, was found to exhibit potent antimalarial activity by blocking heme detoxification. nih.gov While not a direct derivative, this highlights the potential of related heterocyclic structures. Studies on benzimidazole (B57391) derivatives have shown that modifications to the substituent rings can significantly impact antiplasmodial activity against P. falciparum. nih.gov For example, combining a 5,6-dimethyl substitution on one ring with a pyridin-2-yl group on another resulted in a compound with an IC₅₀ of 0.85 µM. nih.gov Some pyridine carboxamides and thiocarboxamides have also shown potent antiplasmodial activity, though their mechanism did not appear to involve hemozoin inhibition, suggesting alternative pathways of action. nih.gov

Anti-proliferative and Anticancer Research

The development of novel anti-proliferative agents is a cornerstone of cancer research. Compounds featuring pyridine and benzamide moieties have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

Derivatives of the core benzamide and pyridine structures have demonstrated notable anti-proliferative effects in preclinical studies. A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their cytotoxicity against several human cancer cell lines. nih.gov The results showed that derivatives containing nitro groups had higher cytotoxic activity against the PC3 (prostate cancer) cell line, while methoxylated derivatives were more active against the SKNMC (neuroblastoma) cell line. nih.gov

In another study, novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized. nih.gov A para-hydroxy substituted N-methyl derivative (19 ) proved to be the most active, displaying pronounced anti-proliferative activity against a range of cancer cell lines with IC₅₀ values between 1.45 and 1.90 μM for Capan-1 (pancreatic), LN-229 (glioblastoma), DND-41 (leukemia), K-562 (leukemia), and Z-138 (lymphoma) cells. nih.gov This compound was found to induce cell cycle arrest in the G2/M phase. nih.gov Similarly, diarylamides possessing a pyrrolo[3,2-c]pyridine scaffold have shown broad-spectrum anti-proliferative activities, with some compounds demonstrating superior potency to the reference drug Sorafenib. davidpublisher.com

Table 2: Anti-proliferative Activity of Imidazo[4,5-b]pyridine Derivative 19

| Cancer Cell Line | Cell Line Type | IC₅₀ (μM) |

|---|---|---|

| Capan-1 | Pancreatic Carcinoma | 1.45 |

| HCT-116 | Colon Carcinoma | 2.02 |

| NCI-H460 | Lung Cancer | 2.14 |

| DND-41 | T-cell Leukemia | 1.86 |

| K-562 | Chronic Myelogenous Leukemia | 1.83 |

| LN-229 | Glioblastoma | 1.62 |

| RPMI-8226 | Multiple Myeloma | 2.45 |

| Z-138 | Mantle Cell Lymphoma | 1.90 |

Data sourced from a study on 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov

Mechanistic Studies on Cell Cycle Perturbation and Apoptosis Induction

The investigation into the anticancer potential of benzamide derivatives has revealed their capacity to interfere with fundamental cellular processes such as cell cycle progression and programmed cell death, or apoptosis. While direct studies on this compound are not extensively documented in publicly available research, investigations into structurally related benzamide compounds provide insights into the potential mechanisms of action.

Derivatives of benzamide have been shown to induce cell cycle arrest at various phases, thereby preventing the proliferation of cancer cells. For instance, certain novel 4-methylbenzamide (B193301) derivatives incorporating 2,6-substituted purines have been found to cause cell cycle arrest at the G2/M phase. nih.gov This blockage prevents cells from entering mitosis, ultimately leading to a halt in cell division. Similarly, other 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated the ability to increase the proportion of cells in the Sub-G1 phase, an indicator of apoptotic cells, in a dose-dependent manner. nih.gov

Apoptosis induction is a critical mechanism for many chemotherapeutic agents. Research on various benzamide derivatives confirms their role as inducers of apoptosis. nih.gov Mechanistic studies on some heteroaryl-capped hydroxamic acid derivatives, which share the benzamide core, have pointed to a dual pathway of action: the induction of apoptosis and the promotion of cell cycle arrest at the S and G2/M phases. nih.gov These effects are often accompanied by an increase in the generation of reactive oxygen species (ROS) in a concentration-dependent manner. nih.gov

The table below summarizes the observed effects of some benzamide derivatives on cell cycle and apoptosis.

| Derivative Class | Cell Line(s) | Observed Effects |

| 4-Methylbenzamide-purine derivatives | OKP-GS | Dose-dependent cell cycle arrest at G2/M phase nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 | Dose-dependent increase in Sub-G1 (apoptotic) cells nih.gov |

| Heteroaryl-capped hydroxamic acids | MCF-7 | Apoptosis induction and cell cycle arrest at S and G2/M phases nih.gov |

It is important to note that while these findings on related compounds are promising, further research is required to specifically elucidate the effects of this compound on cell cycle regulation and apoptosis induction.

Enzyme Modulation beyond Kinases and Phosphodiesterases

The biological activities of this compound and its derivatives extend to the modulation of various enzymes that are not kinases or phosphodiesterases. These interactions highlight the potential for these compounds to influence a range of physiological and pathological processes.

Inhibition of Acetylcholinesterase (AChE) and β-secretase (BACE1)

As of the latest available data, there are no specific studies detailing the inhibitory activity of this compound on the enzymes acetylcholinesterase (AChE) or β-secretase (BACE1). While BACE1 is a significant target in Alzheimer's disease research, and various inhibitors have been developed, the specific compound has not been identified as an inhibitor in the reviewed literature. nih.govnih.gov

Studies on Glucokinase Activation for Metabolic Pathway Regulation

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.govnih.gov Research into N-pyridin-2-yl benzamide analogues, which are structurally very similar to this compound, has identified them as allosteric activators of glucokinase. nih.gov

A series of novel N-pyridin-2-yl benzamide analogues demonstrated significant in vitro GK activation. nih.gov Selected compounds from this series, which showed promising activity in laboratory assays, were further evaluated for their ability to lower blood glucose levels in animal models. nih.gov Several of these analogues exhibited a significant reduction in blood glucose, with one compound showing antidiabetic activity comparable to a standard drug. nih.gov These findings suggest that the N-pyridinyl benzamide scaffold could be a valuable starting point for the development of new oral medications for the management of type 2 diabetes. nih.gov

Tyrosinase Inhibition Kinetics and Mechanisms

Tyrosinase is a key enzyme in the production of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. A series of N-arylated-4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core has been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov

Kinetic studies of one of the potent derivatives from this series revealed a non-competitive inhibition mechanism. nih.gov This indicates that the inhibitor does not compete with the substrate for the active site of the enzyme but instead binds to a different site, thereby reducing the enzyme's catalytic efficiency. The inhibition constant (Ki) for this compound was calculated to be 0.016 μM, signifying a high binding affinity to the enzyme. nih.gov Computational docking studies supported these experimental findings, suggesting a strong interaction with mushroom tyrosinase. nih.gov These results position this class of benzamide derivatives as promising candidates for further investigation as tyrosinase inhibitors. nih.govrsc.org

Potential as Herbicide Safeners and Related Agrochemical Research

In the field of agriculture, benzamide derivatives have been explored for their utility as both herbicides and herbicide safeners. Herbicide safeners are compounds used to protect crops from injury caused by herbicides without affecting the herbicide's efficacy against weeds. mdpi.com

The compound 2,6-dichlorobenzamide (B151250), a close structural relative of the title compound, is known to have herbicidal properties. nih.gov Furthermore, research into other benzamide derivatives has demonstrated their potential as herbicide safeners. For example, N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and shown to provide a protective effect on rice seedlings against injury from the herbicide metolachlor. mdpi.com The protective effect of this compound was comparable to the commercial safener fenclorim at a concentration of 4.0 mg∙L⁻¹. mdpi.com

These findings indicate that the benzamide chemical scaffold is a versatile platform for the development of new agrochemicals, including both herbicides and compounds that can enhance crop safety and tolerance to existing herbicides.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Exploration of Pharmacophoric Features and Key Binding Interactions

The 4-aminopyridine (B3432731) benzamide (B126) scaffold, to which 2,6-dichloro-N-(pyridin-4-yl)benzamide belongs, has been identified as a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov The pharmacophoric features of this scaffold are critical for its inhibitory activity.

Computational studies and SAR analyses have highlighted several key interaction points. The ATP-binding site and the A-loop motif of TYK2 have been identified as crucial for the binding of inhibitors. researchgate.netmq.edu.au For the 4-aminopyridine benzamide class of inhibitors, the pyridine (B92270) nitrogen is often involved in a key hydrogen bond with the hinge region of the kinase domain. The amide linker serves as a rigid scaffold to optimally position the aromatic moieties.

Table 2: Key Pharmacophoric Features and Interactions

| Feature | Putative Interaction | Target Site |

| Pyridine Nitrogen | Hydrogen bond acceptor | Hinge region of kinase |

| Amide Linker | Scaffold, potential H-bonds | Active site |

| 2,6-Dichlorophenyl Ring | Hydrophobic interactions, halogen bonds | Hydrophobic pocket |

Lead Optimization Strategies Guided by SAR Studies

The 4-aminopyridine benzamide scaffold has been the subject of extensive lead optimization efforts to identify potent and selective TYK2 inhibitors. nih.gov Structure-based design has been a guiding principle in these endeavors.

One key optimization strategy involved modifications to the 2,6-dichlorophenyl ring. For instance, the introduction of a cyano group at the 4-position of the 2,6-dichlorophenyl ring was found to improve TYK2 potency and selectivity against other JAK kinases. nih.gov This modification highlights the sensitivity of the binding pocket to substitutions on this part of the molecule.

Further optimization efforts have explored modifications to the aminopyridine portion of the scaffold. For example, the introduction of a (1R,2R)-2-fluorocyclopropylamide group at the 2-position of the pyridine ring led to enhanced TYK2 potency and selectivity. nih.gov These studies underscore the importance of a systematic exploration of different substituents to fine-tune the pharmacological profile of the lead compound. The overarching goal of these strategies is to enhance the desired activity against the target kinase while minimizing off-target effects, thereby improving the therapeutic window.

Table 3: Examples of Lead Optimization on the 4-Aminopyridine Benzamide Scaffold

| Lead Compound Moiety | Modification | Effect on Activity | Reference |

| 2,6-Dichlorophenyl | Addition of 4-cyano group | Improved TYK2 potency and selectivity | nih.gov |

| 4-Aminopyridine | Addition of 2-(1R,2R)-2-fluorocyclopropylamide | Improved TYK2 potency and selectivity | nih.gov |

Computational Chemistry and Molecular Modeling Approaches in Benzamide Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Predicting Electronic Properties (e.g., HOMO/LUMO energies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.orgirjweb.com It provides valuable information on molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can accurately predict these values, offering insight into the molecule's potential behavior in chemical reactions and biological systems. irjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide | -7.65 | -2.04 | 5.61 |

| A Triazine Derivative | -6.30 | -1.81 | 4.49 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.29 | -1.81 | 4.48 |

Electrostatic Potential Surface Analysis for Receptor Recognition

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. nih.govacs.org The MESP map illustrates the electrostatic potential on the van der Waals surface of a molecule, providing a visual guide to its charge distribution. researchgate.net

Different colors on the MESP map represent different potential values:

Red: Indicates regions of negative electrostatic potential, typically associated with electronegative atoms like oxygen or nitrogen. These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.gov

Blue: Represents regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors. nih.gov

Green: Denotes regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule. nih.gov

By analyzing the MESP of 2,6-dichloro-N-(pyridin-4-yl)benzamide, researchers can predict how it might orient itself within a protein's binding pocket to maximize favorable electrostatic interactions, a key aspect of receptor recognition and binding. acs.org

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule, such as a protein. This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. scialert.net

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations place a ligand into the active site of a target protein in various orientations and conformations, known as poses. mdpi.com These poses are then scored based on a function that estimates the binding affinity, often expressed in kcal/mol. scialert.net A lower binding energy score typically indicates a more stable and favorable protein-ligand complex. scialert.net This process allows for the virtual screening of compound libraries to identify molecules that are most likely to bind to a specific biological target. scialert.netmdpi.com For instance, various benzamide derivatives have been docked against targets like Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) to assess their potential as antimalarial agents. scialert.net

| Compound Type | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Benzamide Derivative (CID 867491) | PfDHODH | -4.82 |

| Benzamide Sulfonamide Derivative | Carbonic Anhydrase II | -8.50 |

| Benzamide-Acetamide Sulfonamide | Urease | -9.20 |

Identification of Key Amino Acid Interactions in Active Sites

Beyond predicting binding affinity, docking studies provide detailed information about the specific intermolecular interactions that stabilize the ligand in the protein's active site. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and π-π stacking. Identifying the key amino acid residues involved in these interactions is essential for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.net For example, the amide group present in benzamides is often involved in forming critical hydrogen bonds with residues in the active site. nih.gov In studies of β-tubulins, amino acids such as Gln134 and Glu198 have been identified as common interaction partners for benzimidazole-based ligands. nih.gov

| Protein Target | Key Interacting Residue | Type of Interaction |

|---|---|---|

| Ascaris β-tubulin | Glu198 | Hydrogen Bond |

| Carbonic Anhydrase | His94 | Hydrogen Bond |

| mGluR5 | Trp945 | π–π Stacking |

| Cryptococcus neoformans Urease | His400 | Ionic / Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a valuable static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex. rsc.orgfrontiersin.org MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This allows researchers to observe the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding event. acs.org

Key insights from MD simulations include the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the protein-ligand complex from its initial structure over time, with a stable, low RMSD value indicating a stable binding mode. acs.orgacs.org RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand entry or conformational changes upon binding. acs.org MD simulations can thus validate docking results and provide a more accurate understanding of the dynamic nature of molecular recognition. acs.orgrsc.org

Conformational Sampling and Protein-Ligand Complex Stability

While specific studies on the conformational analysis of this compound are not extensively available, research on analogous aryl benzamide derivatives provides valuable insights. These studies reveal that the stability of the protein-ligand complex is highly dependent on the ligand adopting a bioactive conformation that complements the binding site of the target protein. Molecular dynamics (MD) simulations are a powerful tool to study the stability of these complexes. By simulating the movements of atoms over time, MD can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for maintaining a stable complex. For instance, in a study of aryl benzamide derivatives as mGluR5 negative allosteric modulators, MD simulations highlighted the importance of both "linear" and "arc" configurations for stable binding within the receptor. nih.gov

A computational study on the closely related compound, 2,6-dichlorobenzamide (B151250), focused on its conformational stability and thermochemical properties, providing foundational data that can be extrapolated to understand the behavior of the title compound. conicet.gov.ar

| Parameter | Description | Significance in Protein-Ligand Stability |

| Conformational Energy | The potential energy of a molecule in a specific three-dimensional arrangement. | Lower energy conformers are more likely to be present and bind to the target. |

| Dihedral Angles | The angles between planes defined by sets of four atoms, which describe the rotation around chemical bonds. | Crucial for defining the overall shape of the molecule and its fit within a binding pocket. |

| Hydrogen Bonds | A non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key interactions that provide specificity and contribute significantly to binding affinity. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. | Major driving force for ligand binding, often involving the burial of nonpolar surfaces. |

Water Molecule Dynamics in Binding Sites

Molecular dynamics simulations that explicitly model water molecules are instrumental in understanding their role. These simulations can track the movement and energetic status of individual water molecules, identifying those that are readily displaceable and those that are structurally conserved. This information is invaluable for ligand design, as it allows for the strategic placement of functional groups that can either displace unfavorable water molecules or form favorable interactions with bridging water molecules. The strategic displacement of a single, unfavorable water molecule by a methyl group has been shown to result in a significant boost in ligand potency. esrf.fr

| Water Molecule Role | Description | Impact on Ligand Binding |

| Bridging Water | A water molecule that forms hydrogen bonds with both the protein and the ligand. | Can be crucial for stabilizing the protein-ligand complex. |

| Displaceable Water | A water molecule in the binding site that is not tightly bound and can be displaced by a ligand. | Displacement of energetically unfavorable water can lead to increased binding affinity. |

| Bulk Solvent | Water molecules outside the immediate binding site. | Contributes to the overall hydrophobic effect that drives ligand binding. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties, or descriptors, that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent molecules.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and aligned. A variety of molecular descriptors, which quantify different aspects of the molecules' physicochemical properties, are calculated. Finally, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity.

A highly relevant study focused on the 3D-QSAR of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as Rho-associated kinase-1 (ROCK1) inhibitors. This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. The resulting models showed good statistical validity and predictive power, demonstrating the utility of QSAR in this chemical series.

| QSAR Model | Statistical Parameter | Value | Significance |

| CoMFA | q² (cross-validated r²) | 0.774 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.965 | Shows a strong correlation between the experimental and predicted activities for the training set. | |

| r²_pred (external validation) | 0.703 | Demonstrates the model's ability to predict the activity of new compounds. | |

| CoMSIA | q² (cross-validated r²) | 0.676 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.949 | Shows a strong correlation between the experimental and predicted activities for the training set. | |

| r²_pred (external validation) | 0.548 | Demonstrates the model's ability to predict the activity of new compounds. |

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of a QSAR study is the identification of the physicochemical descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized as steric, electronic, and hydrophobic.

In the CoMFA and CoMSIA models developed for the N-ethyl-4-(pyridin-4-yl)benzamide series, both steric and electrostatic fields were found to be important contributors to the inhibitory activity. The contour maps generated from these models provide a visual representation of where modifications to the molecular structure are likely to enhance or diminish activity. For example, a green contour in a steric map indicates a region where bulky substituents are favored, while a yellow contour suggests that bulk is detrimental. Similarly, blue and red contours in an electrostatic map highlight areas where positive and negative charges, respectively, are beneficial for activity. This information provides clear, actionable guidance for medicinal chemists to design more effective compounds.

Future Research Directions and Translational Opportunities Pre Clinical Focus

Design and Synthesis of Next-Generation Benzamide (B126) Analogues with Enhanced Specificity

The development of next-generation analogues of 2,6-dichloro-N-(pyridin-4-yl)benzamide will be crucial for enhancing its therapeutic potential. The synthesis of various benzamide derivatives has been a subject of significant research, with methods often involving the reaction of substituted benzoic acids with amines. ipinnovative.comnih.govnanobioletters.commdpi.commdpi.com For instance, research into 2,6-dichlorobenzamide (B151250) derivatives has explored their synthesis for antimicrobial and disinfectant activities. ipinnovative.com

Future synthetic strategies could focus on modifying the pyridine (B92270) and dichlorinated benzene (B151609) rings to improve target specificity and reduce off-target effects. Techniques like bioisosterism, where parts of the molecule are replaced with other groups with similar physical or chemical properties, could be employed. nih.gov For example, replacing the pyridine ring with other heteroaromatic systems or altering the substitution pattern on the benzamide core could lead to analogues with improved pharmacokinetic and pharmacodynamic profiles. The synthesis of novel benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197) highlights a strategy to create derivatives with potential biological activity. mdpi.com

Table 1: Key Research Areas for Analogue Development

| Research Area | Focus | Potential Outcome |

| Structural Modification | Altering substituents on the pyridine and benzamide rings. | Enhanced target binding and specificity. |

| Bioisosteric Replacement | Substituting key functional groups with bioisosteres. | Improved pharmacokinetic properties. |

| Combinatorial Chemistry | Generating large libraries of related compounds. | Rapid identification of lead compounds. |

| Computational Modeling | In silico prediction of analogue properties. | Rational design of more effective molecules. |

Exploration of Novel Therapeutic Targets within Pre-clinical Models

Substituted benzamides are known to primarily target dopamine (B1211576) D2 and D3 receptors, which is the basis for their use as antipsychotics. researchgate.netnih.govnih.gov However, emerging evidence suggests that some benzamides may also interact with other targets, such as serotonin (B10506) receptors (e.g., 5-HT7a), which could contribute to their antidepressant effects. researchgate.net For a novel compound like this compound, a comprehensive screening against a panel of receptors and enzymes is warranted to uncover its full therapeutic potential.

Pre-clinical models, both in vitro and in vivo, will be essential for this exploration. For instance, the anti-fatigue effects of certain benzamide derivatives have been investigated using weight-loaded forced swimming tests in mice. mdpi.com Other studies have utilized cell lines to investigate the mechanisms of action of N-substituted benzamides, such as the induction of apoptosis in cancer cells. nih.gov The evaluation of novel o-aminobenzamide derivatives has shown potential anti-gastric cancer activity in both in vitro and in vivo models. nih.gov

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the molecular mechanisms of this compound, the integration of multi-omics data is a powerful approach. elifesciences.orgmaastrichtuniversity.nlnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's effects on a biological system. bham.ac.uk

For example, multi-omics studies can help identify the downstream signaling pathways affected by the compound, reveal potential biomarkers for treatment response, and uncover unexpected off-target effects. frontiersin.org This approach has been used to elucidate the mechanisms of biosynthesis of characteristic compounds in plants and to understand the mode of action of antibiotics. elifesciences.orgnih.govfrontiersin.org By applying multi-omics to pre-clinical models treated with this compound, researchers can generate hypotheses about its mechanism of action that can then be validated through further targeted experiments.

Table 2: Multi-omics Approaches for Mechanistic Insight

| Omics Type | Information Gained | Application |

| Transcriptomics | Changes in gene expression. | Identifying affected cellular pathways. |

| Proteomics | Changes in protein levels and modifications. | Understanding downstream signaling effects. |

| Metabolomics | Alterations in small molecule metabolites. | Revealing metabolic reprogramming. |

| Genomics | Genetic variations influencing drug response. | Identifying patient populations likely to benefit. |

Development of Advanced in vitro and in vivo Research Models for Compound Evaluation

The evaluation of this compound and its analogues will require sophisticated pre-clinical models that can accurately predict human responses. Advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, offer a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.com These models can be used to assess efficacy and toxicity in a more human-like context.

For in vivo studies, the development of relevant animal models is crucial. For instance, if the compound is being investigated for its antimicrobial properties, infection models in mice can be used to evaluate its efficacy. mdpi.comfrontiersin.org Similarly, for potential anticancer applications, xenograft models where human tumors are grown in immunodeficient mice are standard. nih.gov The choice of animal model will depend on the therapeutic area being investigated and should be carefully selected to provide the most translatable data. nih.gov

Strategies for Overcoming Resistance Mechanisms (If Applicable to specific targets)

Drug resistance is a significant challenge in the treatment of many diseases, including cancer and infectious diseases. mdpi.com If this compound is found to be effective against a particular target, it is important to anticipate and develop strategies to overcome potential resistance mechanisms.

For example, if the compound targets a specific enzyme, resistance could arise from mutations in the enzyme that prevent the drug from binding. In such cases, next-generation analogues could be designed to bind to the mutated enzyme. Another strategy is to use the compound in combination with other drugs that have different mechanisms of action. This can help to prevent the emergence of resistant clones. For instance, in the context of antimicrobial resistance, combining agents can produce synergistic effects. frontiersin.org Genetic analysis of resistant mutants can also help to identify the primary target of a drug and inform the development of strategies to circumvent resistance. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-N-(pyridin-4-yl)benzamide?

Methodological Answer: The compound is typically synthesized via amide coupling between 2,6-dichlorobenzoyl chloride and pyridin-4-amine. Key steps include:

- Reagent Selection : Use triethylamine (TEA) as a base to neutralize HCl generated during the reaction .

- Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) under reflux (8–12 hours) ensures efficient coupling .

- Work-up : Evaporate solvents, wash the crude product with water to remove excess reagents, and recrystallize from ethyl acetate for purity .

- Validation : Confirm yield and purity via HPLC (>99%) and NMR (e.g., δ 7.28 ppm for aromatic protons adjacent to chlorine substituents) .

Example Reaction Conditions:

| Reagent | Solvent | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 2,6-Dichlorobenzoyl chloride + Pyridin-4-amine | THF/TEA | 8 h | Reflux | 75–85% |

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

Q. What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- FT-IR : Key peaks include:

- 1692 cm⁻¹ (C=O stretch of amide) .

- 1543 cm⁻¹ (C-Cl aromatic bending) .

- ¹H-NMR :

- δ 7.28 ppm (doublet, aromatic protons adjacent to Cl) .

- δ 8.50 ppm (pyridin-4-yl NH proton, exchangeable in D₂O) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate. Refinement with SHELXL ensures accurate bond-length/angle data .

Advanced Research Questions

Q. How can X-ray crystallography elucidate interactions between this compound and biological targets?

Methodological Answer:

- Co-crystallization : Soak protein crystals (e.g., Tyk2 kinase) with the compound at 1–10 mM concentration. Use high-resolution synchrotron data (≤1.8 Å) for detailed ligand placement .

- Refinement : Employ SHELX programs (e.g., SHELXL) to model ligand-protein hydrogen bonds and halogen interactions (e.g., Cl-π stacking with kinase active sites) .

- Validation : Cross-check electron density maps (2Fo-Fc) to confirm occupancy and binding mode .

Q. How to design enzyme inhibition assays for this compound, particularly against kinases or SDH?

Methodological Answer:

- Kinase Assays :

- SDH Inhibition :

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. What strategies optimize derivatization of the pyridin-4-yl group for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine meta-position to enhance metabolic stability .

- Linker Design : Attach cyclopropane-carboxamide via amide coupling (e.g., using HATU/DIPEA) to probe steric effects in binding pockets .

- Validation : Compare IC50 values against parent compound using dose-response curves (n ≥ 3 replicates) .

Retrosynthesis Analysis